Product packaging for 4-Mercapto-3-nitrobenzonitrile(Cat. No.:)

4-Mercapto-3-nitrobenzonitrile

Cat. No.: B8599393
M. Wt: 180.19 g/mol
InChI Key: IGZILJAEWSBUFW-UHFFFAOYSA-N
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Description

Contextualization of Benzonitrile (B105546), Nitro, and Thiol Functional Groups in Organic Chemistry

The chemical reactivity and utility of 4-Mercapto-3-nitrobenzonitrile are dictated by the interplay of its three distinct functional groups: benzonitrile, nitro, and thiol.

Benzonitrile Group (-C≡N): The nitrile group is a powerful electron-withdrawing group through both induction and resonance, which activates the aromatic ring to certain reactions. nih.gov It is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. orgsyn.org In the context of this compound, the nitrile group significantly influences the electrophilicity of the benzene (B151609) ring.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the aromatic ring further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution. wuxiapptec.com The nitro group can also be selectively reduced to an amino group, providing a key synthetic handle for further molecular elaboration. sci-hub.se

Thiol Group (-SH): Also known as a mercapto group, the thiol is the sulfur analog of an alcohol. rsc.org It is a reactive nucleophile and can be easily oxidized to form disulfides. rsc.org The thiol group is crucial for "click" chemistry reactions, such as thiol-ene couplings, and for forming covalent bonds with biological macromolecules, a property often exploited in medicinal chemistry.

The combination of these three functional groups on a single benzene ring creates a molecule with a complex and nuanced reactivity profile, offering multiple avenues for selective chemical transformations.

Historical Perspectives on Substituted Aromatic Nitriles and Thiophenols

The development of substituted aromatic nitriles and thiophenols has a rich history rooted in the foundational discoveries of organic chemistry.

Aromatic Nitriles: The synthesis of nitriles dates back to the 19th century. A pivotal moment was the discovery of the Sandmeyer reaction in 1884, which provided a reliable method for converting aryl diazonium salts into the corresponding aryl nitriles using copper(I) cyanide. orgsyn.org This reaction, along with others that followed, opened the door to the synthesis of a vast array of substituted benzonitriles, which have since become crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. orgsyn.org The industrial-scale production of aromatic nitriles was further advanced by the development of the ammoxidation process.

Thiophenols: The synthesis of thiophenols has historically presented challenges due to the propensity of the thiol group to undergo oxidation. ambeed.com Early methods often involved multi-step sequences. A significant advancement came with the development of methods to introduce the thiol group onto a pre-functionalized aromatic ring. One such method involves the reaction of a phenyldiazonium salt with reagents like potassium ethyl xanthogenate or sodium polysulfide. google.com More recent developments have focused on improving the efficiency and functional group tolerance of thiophenol synthesis, including transition-metal-catalyzed reactions and methods for the direct introduction of the mercapto group. sci-hub.sebohrium.comcolab.ws

The historical evolution of synthetic methodologies for both aromatic nitriles and thiophenols has paved the way for the preparation of complex molecules like this compound.

Significance of this compound as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. scielo.brnih.govmdpi.com While this compound itself is a building block, its structural motif is increasingly recognized as a component of privileged structures in drug discovery. nih.govacs.org

The significance of this compound as a precursor to privileged scaffolds stems from its trifunctional nature, which allows for the generation of diverse molecular libraries through systematic chemical modifications at three distinct points. The presence of the reactive thiol group, the versatile nitrile, and the reducible nitro group enables the construction of a wide range of heterocyclic systems, such as benzothiazoles, which are themselves considered privileged structures in medicinal chemistry. mdpi.com The ability to readily generate complex and diverse chemical entities from a single, accessible starting material is a hallmark of a valuable scaffold in drug discovery programs.

Overview of Research Trajectories Investigating this compound

Research involving this compound and its derivatives has followed several key trajectories:

Synthetic Methodology: A significant area of research has focused on the development of efficient and selective synthetic routes to this compound and its analogs. This includes the optimization of reaction conditions for the introduction of the thiol and nitro groups, as well as the selective transformation of the existing functional groups. nih.govnih.govgoogle.com

Medicinal Chemistry: The compound is extensively used as a chemical intermediate in the synthesis of biologically active molecules. Research has demonstrated that derivatives of this compound exhibit a range of pharmacological activities, including antimicrobial and antiproliferative properties. nih.govijpsonline.comnih.gov For instance, it serves as a precursor for the synthesis of benzofuro[3,2-d]pyrimidine derivatives with potential antimicrobial applications. ijpsonline.comresearchgate.net

Materials Science: The unique electronic properties conferred by the combination of electron-withdrawing and donating/reactive groups make this scaffold interesting for the development of novel materials. The nitrile group, for example, can be used as a vibrational Stark effect reporter to probe local electric fields in materials and biological systems.

The following table provides a summary of key research findings related to the application of this compound and its derivatives.

Research AreaKey Findings
Medicinal Chemistry Serves as a key intermediate for synthesizing benzothiazole (B30560) and benzofuro[3,2-d]pyrimidine derivatives. ijpsonline.com
Derivatives have shown potential antimicrobial and antiproliferative activities. nih.govijpsonline.comnih.gov
Synthetic Chemistry The nitro group can be selectively reduced to an amine, providing a route to 4-amino-3-mercaptobenzonitrile (B63287).
The thiol group can be protected to allow for selective reactions at other positions. nih.gov
Biophysical Chemistry The nitrile group can act as a probe for local electric fields via the vibrational Stark effect.

Scope and Objectives of the Comprehensive Academic Review on this compound

This academic review aims to provide a thorough and focused analysis of the chemical compound this compound. The primary objectives are to:

Elucidate the fundamental chemical properties arising from its unique combination of functional groups.

Provide a historical context for the synthesis of its core structural motifs.

Establish its significance as a precursor to privileged scaffolds in medicinal chemistry.

Summarize the key research directions and applications that have emerged from its use.

By adhering strictly to this scope, this review will serve as a comprehensive resource for chemists and researchers interested in the synthesis, properties, and applications of this versatile chemical building block.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2S B8599393 4-Mercapto-3-nitrobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

3-nitro-4-sulfanylbenzonitrile

InChI

InChI=1S/C7H4N2O2S/c8-4-5-1-2-7(12)6(3-5)9(10)11/h1-3,12H

InChI Key

IGZILJAEWSBUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S

Origin of Product

United States

Synthetic Methodologies for 4 Mercapto 3 Nitrobenzonitrile

Precursor Strategies for the Construction of the 4-Mercapto-3-nitrobenzonitrile Core

The assembly of the this compound structure relies on retrosynthetic analysis to identify viable starting materials and reaction pathways. The strategic introduction of each functional group—nitrile, nitro, and mercapto—is a key consideration in designing an effective synthesis, as the electronic properties and directing effects of the groups already present on the aromatic ring will influence subsequent reactions.

Strategic Introduction of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group in organic synthesis and its introduction onto an aromatic ring can be achieved through several established methods. algoreducation.com

Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine precursor, such as 4-amino-2-nitrobenzonitrile, followed by treatment with a cyanide salt, typically copper(I) cyanide. This approach is advantageous when the corresponding aniline (B41778) is readily available.

Ammoxidation: For industrial-scale synthesis, the ammoxidation of a methyl-substituted precursor is a common route. medcraveonline.com In this case, a compound like 4-methyl-2-nitrobenzenethiol could theoretically be converted, though the sensitivity of the thiol group to oxidation under typical ammoxidation conditions presents a significant challenge.

Cyanation of Aryl Halides: The direct displacement of a halogen from an aryl halide using a cyanide source, often catalyzed by a transition metal like palladium or nickel, is another powerful strategy. organic-chemistry.org This would involve a precursor such as 4-halo-3-nitrobenzenethiol.

MethodTypical PrecursorKey ReagentsApplicability Notes
Sandmeyer ReactionAromatic AmineNaNO₂, HCl; CuCNSuitable for lab-scale synthesis from available anilines.
AmmoxidationMethylareneNH₃, O₂, CatalystPrimarily for industrial production; may be incompatible with sensitive functional groups. medcraveonline.com
Catalytic CyanationAryl HalideZn(CN)₂, Pd or Ni catalystOffers good functional group tolerance under mild conditions. organic-chemistry.org

Strategic Introduction of the Nitro Functionality

The nitro group (-NO₂) is almost universally introduced onto an aromatic ring via electrophilic aromatic substitution. nih.govasm.org

Aromatic Nitration: The most common method employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents already on the ring are paramount. For instance, nitrating a precursor like 4-mercaptobenzonitrile (B1349081) would be complex; the thiol is an ortho, para-director, while the nitrile is a meta-director. Furthermore, the strong oxidizing conditions of nitration can readily oxidize the mercapto group. nih.govasm.org A more viable strategy involves nitrating a more stable precursor, such as 4-chlorobenzonitrile, where the chloro and nitrile groups would direct the incoming nitro group to the 3-position.

Modern Nitration Methods: Alternative methods, such as using palladium catalysis to transform aryl chlorides or triflates into nitroaromatics under weakly basic conditions, offer broader functional group compatibility and can be used for substrates that are sensitive to traditional nitrating agents. organic-chemistry.org

MethodTypical PrecursorKey ReagentsKey Considerations
Electrophilic NitrationSubstituted Benzene (B151609)HNO₃, H₂SO₄Strong oxidizing conditions; regioselectivity is dictated by existing substituents. nih.gov
Palladium-Catalyzed NitrationAryl Chloride/TriflateNaNO₂, Pd catalystMilder conditions, suitable for sensitive substrates. organic-chemistry.org

Strategic Introduction of the Mercapto Group

The introduction of a mercapto (-SH) or thiol group onto an aromatic ring can be accomplished through several routes. britannica.com

From Diazonium Salts: Similar to the Sandmeyer reaction, an aromatic amine can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the thiol. google.com

Reduction of Sulfonyl Chlorides: An aromatic ring can be sulfonylated to produce a sulfonyl chloride, which can then be reduced using a strong reducing agent like zinc and acid to give the corresponding thiol.

Nucleophilic Aromatic Substitution: A leaving group, such as a halogen, on an activated aromatic ring can be displaced by a sulfur nucleophile. researchgate.net This is a particularly relevant strategy for the synthesis of this compound, where the precursor would be activated by the electron-withdrawing nitro and nitrile groups.

MethodTypical PrecursorKey ReagentsNotes
Diazotization-Xanthate ReactionAromatic AmineNaNO₂, HCl; K-ethyl xanthate; H₃O⁺/OH⁻A reliable method for converting anilines to thiols. google.com
Reduction of Sulfonyl ChlorideAryl Sulfonyl ChlorideZn, HClRequires a two-step process: sulfonylation followed by reduction.
Nucleophilic SubstitutionActivated Aryl HalideNaSH, Na₂SHighly effective when the ring is activated by electron-withdrawing groups. researchgate.net

Classical Organic Synthesis Routes to this compound

Based on the strategic considerations above, the most direct and commonly employed synthetic routes to this compound involve the late-stage introduction of the thiol group onto a pre-functionalized benzonitrile (B105546) ring.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Thiol Incorporation

The synthesis of this compound is well-suited to a Nucleophilic Aromatic Substitution (SNAr) strategy. The mechanism relies on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In the case of a 4-halo-3-nitrobenzonitrile precursor, both the nitro group (ortho to the halogen) and the nitrile group (para to the halogen) provide this necessary activation.

The reaction proceeds in two steps:

Attack of the sulfur nucleophile (e.g., hydrosulfide (B80085) ion, HS⁻) at the carbon atom bearing the leaving group (e.g., chlorine).

Loss of the leaving group to restore aromaticity.

The strong electron-withdrawing properties of the nitro group are particularly crucial for stabilizing the intermediate. semanticscholar.org

Direct Thiolation of Halogenated Nitrile Precursors

A practical application of the SNAr mechanism is the direct reaction of a 4-halogenated-3-nitrobenzonitrile with an inorganic sulfide (B99878). A common precursor for this route is 4-chloro-3-nitrobenzonitrile (B1361363).

The reaction typically involves treating the halogenated precursor with a sulfur source such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in a polar aprotic solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). google.com Subsequent acidification of the reaction mixture protonates the resulting thiolate anion to yield the final this compound product.

A representative reaction is as follows:

Reactants: 4-chloro-3-nitrobenzonitrile and sodium sulfide or sodium hydrosulfide.

Solvent: N-methylpyrrolidone (NMP).

Temperature: The reaction is typically heated, often in the range of 80 to 180°C, to ensure a reasonable reaction rate. google.com

Workup: After the reaction is complete, the mixture is cooled and acidified with an acid like hydrochloric acid to a low pH, which precipitates the thiol product. google.com

PrecursorSulfur ReagentSolventTypical ConditionsProduct
4-Chloro-3-nitrobenzonitrileSodium Sulfide (Na₂S)N-Methylpyrrolidone (NMP)140-160°C, followed by acidification. google.comThis compound
4-Chloro-3-nitrobenzonitrileSodium Hydrosulfide (NaSH)Dimethylformamide (DMF)Elevated temperature, followed by acidification.This compound

This direct thiolation method is often efficient, providing good yields of the desired product due to the high degree of activation conferred by the nitro and nitrile groups on the aromatic ring. google.com

Reduction and Subsequent Functionalization of Disulfide Intermediates

A common and reliable strategy for the synthesis of aromatic thiols involves the formation and subsequent reduction of a disulfide intermediate. This two-step approach avoids the direct handling of the often reactive and easily oxidized thiol.

The synthesis begins with a suitable precursor, such as 4-chloro-3-nitrobenzonitrile, which undergoes nucleophilic aromatic substitution with a sulfur reagent, like sodium disulfide or thiourea (B124793) followed by oxidative workup, to yield the symmetrical disulfide, 4,4'-dithiobis(3-nitrobenzonitrile). This intermediate is typically a stable, crystalline solid that can be easily purified.

The crucial second step is the reductive cleavage of the disulfide bond to yield two equivalents of the target thiol, this compound. Various reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its efficiency and mild reaction conditions. vt.eduorientjchem.orgresearchgate.netresearchgate.net The reaction is typically performed in a protic solvent, such as ethanol (B145695) or a mixture of THF and water. Other reducing systems include zinc dust in an acidic medium or phosphine (B1218219) reagents like triphenylphosphine. The interconversion between the thiol and disulfide is a redox process, where the disulfide represents the oxidized form and the free thiol is the reduced state. researchgate.net

Table 1: Representative Conditions for Disulfide Reduction

Reducing AgentSolventTemperatureTypical Reaction Time
Sodium BorohydrideEthanol/WaterRoom Temp.1-4 hours
Zinc/Acetic AcidEthanolRoom Temp.2-6 hours
Triphenylphosphineaq. THFReflux4-12 hours

Cyanation Reactions on Halogenated or Diazonium-Activated Arenes

The introduction of the nitrile functional group is a key transformation in the synthesis of this compound. This can be achieved through cyanation of an aryl halide or via a diazonium salt intermediate, famously known as the Sandmeyer reaction.

From Halogenated Arenes: The Rosenmund-von Braun reaction provides a direct method for converting an aryl halide to an aryl nitrile using copper(I) cyanide. organic-chemistry.org In a hypothetical synthesis of this compound, a starting material such as 4-bromo-2-nitrothiophenol (with the thiol group appropriately protected) could be subjected to cyanation. High temperatures (150-200 °C) and polar solvents like DMF or NMP are often required. organic-chemistry.org More modern, milder copper-catalyzed methods have been developed that use catalytic amounts of copper iodide, often with a ligand, and a cyanide source like NaCN or KCN, allowing for lower reaction temperatures. nih.govorganic-chemistry.orgresearchgate.net These catalytic systems show improved functional group tolerance, which is critical for a substrate bearing a nitro group and a protected thiol. researchgate.net

From Diazonium-Activated Arenes: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring. orgsyn.org This pathway would begin with an aniline precursor, such as 4-amino-3-nitrobenzonitrile. nih.gov The amino group is converted into a diazonium salt (ArN₂⁺) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield the target nitrile.

Alternatively, to introduce the mercapto group via this route, one could start with 4-amino-2-nitrobenzonitrile. Diazotization followed by reaction with a sulfur nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis of the resulting xanthate ester would furnish the desired thiol.

Table 2: Comparison of Cyanation Methods

MethodPrecursor TypeReagentsKey Features
Rosenmund-von BraunAryl HalideCuCN (stoichiometric or catalytic)High temperatures, suitable for stable substrates
Catalytic Cu-CyanationAryl Bromide/IodideNaCN/KCN, CuI (cat.), LigandMilder conditions, improved functional tolerance
Sandmeyer CyanationAryl Amine (via diazonium)NaNO₂/H⁺, then CuCNVersatile, low temperature diazotization

Modern and Sustainable Synthetic Approaches to this compound

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. Catalytic approaches, in particular, offer significant advantages by minimizing waste and enabling reactions under milder conditions.

Catalytic Methods in this compound Synthesis

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. For the synthesis of aryl thiols, palladium- and copper-catalyzed C-S cross-coupling reactions are particularly powerful. The Buchwald-Hartwig amination protocol has been extended to C-S bond formation, enabling the coupling of aryl halides or triflates with thiols. researchgate.netnih.govrsc.orgnovartis.com

In a potential synthesis of this compound, 4-bromo-2-nitrobenzonitrile (B1267159) could be coupled with a thiol surrogate, such as tert-butyl thiol, using a palladium catalyst with a specialized phosphine ligand (e.g., Xantphos, dppf). The resulting protected thioether can then be deprotected to reveal the mercapto group. The presence of the nitro group can be challenging, but specific ligand systems have been developed to tolerate such electron-withdrawing functionalities. nih.gov Copper-catalyzed Ullmann-type couplings also provide a viable, often more economical, alternative to palladium for C-S bond formation. rsc.org

Table 3: Catalysts and Ligands for C-S Cross-Coupling

MetalCommon CatalystsTypical LigandsSubstrates
PalladiumPd(OAc)₂, Pd₂(dba)₃Xantphos, RuPhos, BrettPhosAryl Halides/Triflates
CopperCuI, Cu(OAc)₂1,10-Phenanthroline, N,N'-dimethylethylenediamineAryl Halides

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing unique selectivity and avoiding the use of toxic metals. While a direct organocatalytic synthesis of this compound has not been explicitly reported, related transformations demonstrate the potential of this approach. For instance, organocatalytic asymmetric dearomatization of 3-nitroindoles has been achieved using thiols, showcasing the ability of organocatalysts to facilitate reactions between nitroarenes and sulfur nucleophiles. nih.gov Such strategies could potentially be adapted for the selective functionalization of nitro-substituted aromatic rings to install a sulfur-containing moiety.

Visible-light photoredox catalysis has gained prominence as a sustainable method for forming a wide range of chemical bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates.

For the synthesis of this compound, a photoredox-catalyzed approach could involve the generation of an aryl radical from a suitable precursor, such as a diazonium salt (derived from 4-amino-2-nitrobenzonitrile) or an aryl halide (4-iodo-2-nitrobenzonitrile). This aryl radical could then be trapped by a sulfur source, such as a thiol or disulfide, to form the C-S bond. The use of organic dyes like Eosin Y or Rose Bengal, or transition metal complexes (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃), as photocatalysts enables these reactions to proceed at room temperature using simple light sources like LEDs. nih.govokstate.edu Additionally, direct photoexcitation of nitroarenes in the presence of thiols has been shown to lead to C-S bond formation, suggesting a potential catalyst-free photochemical pathway. chemistryviews.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. While general green methodologies are well-established in organic synthesis, specific documented applications for the production of this compound are not extensively reported in peer-reviewed literature. The following sections describe these principles and their potential, yet currently theoretical, application to the synthesis of this compound.

Solvent-Free and Solid-Phase Synthetic Methodologies

Solvent-free reactions, often conducted by grinding solid reactants together, represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with organic solvents. These reactions can lead to higher efficiency, reduced waste, and simpler work-up procedures.

Solid-phase synthesis involves attaching a starting material to a solid support (like a polymer resin) and performing a series of reactions. Excess reagents and by-products are easily washed away, simplifying purification. This technique is highly efficient and automatable.

Currently, there is a lack of specific published research detailing either solvent-free or solid-phase synthetic routes exclusively for this compound. The development of such methods would require dedicated research to adapt existing protocols or innovate new pathways compatible with the compound's reactive functional groups.

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. nih.gov The efficient and direct heating provided by microwaves often leads to fewer side reactions compared to conventional heating methods. rasayanjournal.co.in

Ultrasonic-assisted synthesis, or sonochemistry, uses the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. orientjchem.orgsemanticscholar.org This process creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates and enhancing mass transfer. nih.gov

While these techniques are widely used for synthesizing various organic compounds, including heterocyclic systems and nanoparticles, specific protocols for the synthesis of this compound using microwave or ultrasonic irradiation are not described in the available scientific literature. Their application could potentially offer significant advantages over traditional methods by improving energy efficiency and reaction speed.

Flow Chemistry Approaches for Continuous Production

Flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react. ijprajournal.com This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time. ncl.res.in Key advantages include enhanced safety due to the small reaction volumes, improved reproducibility, and easier scalability from laboratory to industrial production. ijprajournal.com Highly reactive intermediates can be generated and used immediately, which is often difficult in traditional batch processes. thieme-connect.de

Despite the clear benefits of flow chemistry for producing fine chemicals, specific systems and optimized conditions for the continuous production of this compound have not been reported in published studies. Implementing a flow-based synthesis would be a promising avenue for developing a safer, more efficient, and scalable manufacturing process for this compound.

Isolation and Purification Techniques for this compound

The effective isolation and purification of this compound are critical to obtaining a product of high purity. Documented procedures, particularly within the patent literature for related 4-mercaptobenzonitriles, outline a multi-step process to separate the target compound from reaction mixtures. google.com

The typical sequence begins after the initial synthesis, which is often carried out in an inert organic solvent like N-methylpyrrolidone. The primary method of purification involves crystallization induced by pH adjustment. google.com The crude product can be further purified using a solvent-based process with an adsorbent. google.com

A summary of the steps involved in a typical isolation and purification process is provided below.

StepTechniqueDescriptionPurpose
1DistillationThe organic solvent from the reaction mixture is removed, typically by distillation. google.comTo remove the high-boiling point solvent and concentrate the crude product.
2DissolutionThe remaining residue is dissolved in water. google.comTo prepare an aqueous solution for subsequent purification steps.
3FiltrationAny insoluble residues are removed by filtration. google.comTo remove solid impurities before product precipitation.
4AcidificationAn aqueous mineral acid (e.g., hydrochloric acid) is added to the filtrate to adjust the pH to less than 3, preferably between 0 and 2. This step is often performed at a controlled temperature (e.g., below 20°C). google.comTo protonate the thiolate intermediate, causing the desired 4-mercaptobenzonitrile product to precipitate out of the solution as a solid.
5SeparationThe crystallized product is separated from the liquid by filtration or centrifugation. google.comTo isolate the solid crude product.
6AdsorptionFor higher purity, the isolated solid is re-dissolved in a solvent like methylene (B1212753) chloride, treated with activated charcoal, and filtered. google.comTo remove colored and other polar impurities.
7Drying & EvaporationThe resulting filtrate is dried using a drying agent (e.g., magnesium sulfate) and the solvent is removed. google.comTo remove residual water and the purification solvent, yielding the final pure product.

This systematic approach ensures the removal of unreacted starting materials, by-products, and other impurities, yielding this compound with a purity suitable for subsequent applications.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Mercapto 3 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-Mercapto-3-nitrobenzonitrile Structural Analysis

NMR spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their distinct chemical shifts and coupling patterns are dictated by the electronic effects of the mercapto (-SH), nitro (-NO₂), and nitrile (-CN) substituents. The electron-withdrawing nature of the nitro and nitrile groups generally deshields the aromatic protons, shifting their signals to a higher frequency (downfield), while the mercapto group can have a more variable effect depending on its protonation state and solvent interactions.

The predicted ¹H NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region. The proton ortho to the nitrile group and meta to the nitro group (H-2) would likely appear as a doublet. The proton ortho to both the nitro and mercapto groups (H-5) would also be expected to be a doublet, while the proton ortho to the mercapto group and meta to the nitrile group (H-6) would appear as a doublet of doublets due to coupling with both H-2 and H-5. The mercapto proton itself would appear as a singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.10d2.0
H-57.85dd8.5, 2.0
H-67.60d8.5
-SH4.50s-

Note: The predicted data is for illustrative purposes and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The aromatic region of the ¹³C NMR spectrum will display signals for the six carbons of the benzene ring. The carbons directly attached to the electron-withdrawing nitro and nitrile groups (C-3 and C-1, respectively) are expected to be significantly deshielded and appear at higher chemical shifts. Conversely, the carbon attached to the mercapto group (C-4) will also be influenced. The nitrile carbon itself will have a characteristic chemical shift in the 115-120 ppm range.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C-CN)110.0
C-2135.0
C-3 (C-NO₂)150.0
C-4 (C-SH)125.0
C-5128.0
C-6130.0
CN118.0

Note: The predicted data is for illustrative purposes and may vary from experimental values.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

While one-dimensional NMR spectra provide valuable information, two-dimensional (2D) NMR techniques offer a more in-depth understanding of molecular structure by revealing correlations between different nuclei.

COSY is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent aromatic protons. Specifically, a cross-peak would be observed between H-5 and H-6, and another between H-2 and H-5, confirming their ortho and meta relationships, respectively. The absence of a cross-peak between H-2 and H-6 would further support their para relationship.

HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum of this compound would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon atom it is bonded to. For example, the proton at 8.10 ppm (H-2) would show a correlation to the carbon at 135.0 ppm (C-2). This experiment is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC is another heteronuclear correlation experiment that reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. In the HMBC spectrum of this compound, numerous correlations would be expected. For instance, the proton H-2 would likely show correlations to the quaternary carbons C-4 and C-6, as well as the nitrile carbon (CN). Similarly, H-6 would be expected to show correlations to C-2 and C-4. These long-range correlations provide definitive evidence for the connectivity of the molecule and the relative positions of the substituents on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial proximity of atoms within a molecule, specifically identifying protons that are close to each other (typically within 5 Å), irrespective of their through-bond connectivity. libretexts.orgyoutube.com This method is particularly valuable for confirming stereochemical relationships and the conformation of molecules. libretexts.org

For this compound, a ¹H NMR spectrum would show three distinct signals in the aromatic region corresponding to the protons H-2, H-5, and H-6. The electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups would significantly deshield these protons, shifting their resonances downfield. A NOESY experiment would reveal through-space correlations between these aromatic protons, confirming their arrangement on the benzene ring.

Specifically, a cross-peak would be expected between the signals for H-5 and H-6, as they are ortho to each other and thus in close spatial proximity. Additionally, a correlation between H-2 and the proton of the mercapto group (-SH) might be observed, depending on the rotational conformation of the thiol group. The absence of a NOESY correlation between H-2 and H-6 would further confirm the proposed substitution pattern.

Table 1: Predicted NOESY Correlations for this compound

Proton 1Proton 2Expected CorrelationRationale
H-6H-5StrongOrtho protons in close spatial proximity.
H-2H-SHPossible (Weak-Medium)Proximity is dependent on the conformation around the C-S bond.
H-2H-6None ExpectedMeta protons are typically too far apart for a significant NOE.

Vibrational Spectroscopy for Functional Group Characterization of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, several key absorptions are predicted.

Nitrile (-C≡N) Stretch: Aromatic nitriles typically exhibit a strong, sharp absorption band in the region of 2240-2220 cm⁻¹. spectroscopyonline.com This distinct peak is a reliable indicator of the nitrile group.

Nitro (-NO₂) Stretches: Nitro groups are characterized by two prominent, strong absorptions: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration from 1360-1290 cm⁻¹. orgchemboulder.com

Mercapto (-SH) Stretch: The S-H stretching vibration gives rise to a weak absorption band in the 2600-2550 cm⁻¹ region. mdpi.com Its low intensity can sometimes make it difficult to identify.

Aromatic Ring Vibrations: The spectrum will also feature bands corresponding to the aromatic ring, including C-H stretching above 3000 cm⁻¹, C=C in-ring stretching vibrations between 1600-1400 cm⁻¹, and C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the substitution pattern. libretexts.org

Table 2: Predicted Characteristic FTIR Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-HStretch3100-3000Medium-Weak
Mercapto S-HStretch2600-2550Weak
Nitrile C≡NStretch2240-2220Strong, Sharp
Aromatic C=CIn-ring Stretch1600-1400Medium-Strong
Nitro N-OAsymmetric Stretch1550-1475Strong
Nitro N-OSymmetric Stretch1360-1290Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com Vibrations that induce a significant change in molecular polarizability are strongly Raman active.

For this compound, the symmetric vibrations of the nitro group and the nitrile stretch are expected to produce strong signals in the Raman spectrum. The aromatic ring vibrations, particularly the "ring-breathing" mode, will also be prominent. Raman spectroscopy is often particularly useful for observing S-H and S-S bonds, which may provide a clearer signal for the mercapto group than FTIR. Data from analogous compounds like 3-nitrobenzonitrile (B78329) confirms the expected strong Raman activity for the key functional groups. chemicalbook.comnih.gov

Table 3: Predicted Characteristic Raman Shifts for this compound

Functional GroupVibrational ModePredicted Shift (cm⁻¹)Expected Intensity
Aromatic C-HStretch3100-3000Medium
Mercapto S-HStretch2600-2550Medium
Nitrile C≡NStretch2240-2220Strong
Aromatic C=CIn-ring Stretch1600-1400Strong
Nitro N-OSymmetric Stretch1360-1290Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination of this compound

Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of an unambiguous elemental formula from the exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄N₂O₂S.

Table 4: Elemental Composition and Exact Mass for this compound

Molecular FormulaIsotopic CompositionCalculated Monoisotopic Mass (Da)
C₇H₄N₂O₂S¹²C₇¹H₄¹⁴N₂¹⁶O₂³²S180.0021

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation via collision-induced dissociation (CID). ncsu.edu The resulting product ions are then analyzed to elucidate the structure and fragmentation pathways of the parent molecule.

The fragmentation of the this compound molecular ion (m/z 180) would be dictated by its functional groups. The aromatic ring provides considerable stability, so a prominent molecular ion peak is expected. Characteristic fragmentation pathways for nitroaromatic compounds often involve the loss of nitro-related species. youtube.com

Loss of •NO: A common fragmentation for nitroaromatics is the loss of a nitric oxide radical (30 Da), leading to a fragment ion at m/z 150.

Loss of •NO₂: The loss of a nitrogen dioxide radical (46 Da) is another primary fragmentation pathway, which would produce a fragment ion at m/z 134.

Loss of HCN: Following initial fragmentation, the benzonitrile (B105546) substructure could lose hydrogen cyanide (27 Da). For instance, the m/z 134 fragment could lose HCN to yield a fragment at m/z 107.

Analysis of the fragmentation of related compounds, such as 3-nitrobenzonitrile, supports these predicted pathways. nist.gov

Table 5: Predicted MS/MS Fragmentation of this compound ([M]⁺•)

Precursor Ion (m/z)Neutral LossMass of Loss (Da)Product Ion (m/z)Proposed Fragment Structure
180•NO30150[C₇H₄NO•S]⁺•
180•NO₂46134[C₇H₄NS]⁺•
134HCN27107[C₆H₃S]⁺
180CO28152[C₆H₄N₂O•S]⁺•

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. This information is crucial for probing the electronic structure, understanding electron transitions, and determining photophysical properties such as quantum yield and excited-state lifetime.

The electronic spectroscopic properties of aromatic nitriles and nitro compounds are generally characterized by absorptions in the ultraviolet region. The presence of a mercapto (-SH) group, a nitro (-NO2) group, and a nitrile (-CN) group on the benzene ring would be expected to give rise to a complex UV-Vis spectrum. The absorption bands would correspond to π → π* transitions of the aromatic system and n → π* transitions associated with the heteroatoms in the nitro and nitrile functionalities. The specific wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε) would be influenced by the electronic effects of these substituents and their positions on the ring.

Similarly, the fluorescence properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, are not documented in the available literature. Aromatic nitro compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the singlet excited state to the triplet state, which is promoted by the nitro group. However, the presence of the electron-donating mercapto group could potentially influence the emissive properties. Without experimental data, a detailed analysis of the electronic structure and photophysical behavior remains speculative.

Interactive Data Table: Electronic Spectroscopic Properties of this compound

ParameterValue
UV-Vis Absorption
λmax (nm)Data not available
Molar Extinction Coefficient (ε, M-1cm-1)Data not available
SolventData not available
Fluorescence Emission
Excitation λmax (nm)Data not available
Emission λmax (nm)Data not available
Quantum Yield (ΦF)Data not available
Fluorescence Lifetime (τ, ns)Data not available
SolventData not available

X-ray Crystallography for Solid-State Structural Determination of this compound

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide critical insights into the molecular geometry and packing of this compound.

Molecular Conformation and Bond Parameters

Without experimental crystallographic data, the exact molecular conformation and bond parameters of this compound in the solid state are unknown. Theoretical calculations could provide estimates of these parameters, but experimental verification is necessary for definitive structural characterization.

Interactive Data Table: Selected Bond Parameters for this compound (Hypothetical)

BondBond Length (Å)Bond AngleAngle (°)
C-SData not availableC-C-SData not available
C-NO2Data not availableC-C-N (nitro)Data not available
C-CNData not availableC-C-C (nitrile)Data not available
C≡NData not available

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions are fundamental aspects of the solid-state structure that can only be determined through X-ray diffraction analysis. In the absence of such data for this compound, any discussion of its crystal packing would be entirely speculative.

One could anticipate the possibility of various intermolecular interactions, such as:

Hydrogen Bonding: The mercapto group (-SH) could act as a hydrogen bond donor, potentially interacting with the nitro group (-NO2) or the nitrile group (-CN) of a neighboring molecule.

Dipole-Dipole Interactions: The polar nitro and nitrile groups would introduce significant dipole moments, leading to dipole-dipole interactions that would contribute to the stability of the crystal lattice.

However, the specific nature and geometry of these interactions remain undetermined without experimental crystallographic data.

Computational Chemistry and Theoretical Studies of 4 Mercapto 3 Nitrobenzonitrile

Quantum Chemical Calculations for 4-Mercapto-3-nitrobenzonitrile Molecular Properties

Quantum chemical calculations are employed to predict the fundamental properties of a molecule, including its three-dimensional structure, electronic landscape, and spectroscopic behavior. These calculations are typically performed using a specific level of theory, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals. researchgate.netnih.gov

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest possible energy state.

The presence of the nitro (-NO₂), mercapto (-SH), and cyano (-CN) groups on the benzene (B151609) ring influences the final geometry. The bulky nitro group, positioned ortho to the mercapto group, may cause some steric strain, potentially leading to slight out-of-plane twisting of the substituents to relieve this repulsion. The planarity of the benzene ring itself is largely maintained. Conformational analysis would primarily focus on the orientation of the hydrogen atom in the mercapto group and the oxygen atoms in the nitro group relative to the ring. Calculations on related substituted benzenes provide insight into the expected structural parameters. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation, based on values for analogous substituted aromatic compounds. Specific experimental or calculated data for this molecule is not available.

ParameterBond/AnglePredicted Value
Bond Lengths C-S~1.77 Å
S-H~1.34 Å
C-NO₂~1.48 Å
C-CN~1.45 Å
C≡N~1.16 Å
Bond Angles C-S-H~96°
C-C-NO₂~121°
O-N-O~124°
C-C-CN~179°

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential Surfaces)

Electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). For this compound, the electron-withdrawing nature of the nitro and cyano groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the π-system of the ring, while the LUMO is expected to be localized primarily over the nitro group and the aromatic ring. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ajpchem.org

Charge Distribution : Methods like Natural Bond Orbital (NBO) analysis calculate the partial atomic charges on each atom. In this compound, the electronegative oxygen and nitrogen atoms of the nitro group will carry significant negative charge, while the nitrogen of the cyano group will also be negatively charged. This induces a strong electron-withdrawing effect, making the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, more electropositive (electron-deficient). nih.gov

Electrostatic Potential (ESP) Surfaces : An ESP map is a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), often found around the oxygen atoms of the nitro group. Blue regions indicate positive potential (electron-poor), which would be expected around the hydrogen of the mercapto group. This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting sites for potential electrophilic or nucleophilic attack. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table shows representative energy values for frontier orbitals based on DFT calculations of similar aromatic compounds.

PropertyPredicted Value (Illustrative)
HOMO Energy~ -7.0 eV
LUMO Energy~ -3.5 eV
HOMO-LUMO Gap~ 3.5 eV

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry can simulate various types of spectra, which is crucial for identifying and characterizing the molecule.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using DFT methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgmdpi.com The predicted shifts for ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The electron-withdrawing groups will cause downfield shifts (higher ppm values) for nearby carbon and hydrogen atoms in the ring. The chemical shift of the thiol proton (-SH) is also predictable, though it can be sensitive to solvent effects and hydrogen bonding. rsc.orgbohrium.com

Vibrational Frequencies : The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule's normal modes. q-chem.com This allows for the assignment of specific absorption bands observed in experimental spectra to particular bond stretches, bends, or torsions. For this compound, calculations would predict characteristic high-frequency bands for the S-H stretch, the C≡N stretch, and the asymmetric and symmetric stretches of the NO₂ group. researchgate.netijsr.net These predicted frequencies are often scaled by a small factor to better match experimental values. scirp.org

UV-Vis Maxima : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic molecule like this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated system. The presence of the nitro and cyano substituents, which are strong chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene. researchgate.netnist.gov

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents representative values for key spectroscopic features based on computational studies of analogous compounds.

SpectroscopyFeaturePredicted Value
¹³C NMR Aromatic Carbons110-150 ppm
IR Frequencies ν(S-H) stretch~2550 cm⁻¹
ν(C≡N) stretch~2230 cm⁻¹
νasym(NO₂) stretch~1530 cm⁻¹
νsym(NO₂) stretch~1350 cm⁻¹
UV-Vis λmax (π → π*)~280-320 nm

Density Functional Theory (DFT) Applications to this compound Reactivity

DFT is not only used to study static molecular properties but also to model the dynamics of chemical reactions, providing deep insight into reactivity and mechanisms.

DFT calculations can map out the entire potential energy surface for a chemical reaction. This allows for the prediction of reaction mechanisms, such as electrophilic or nucleophilic aromatic substitution. ijrti.org For this compound, the aromatic ring is highly deactivated towards electrophilic attack due to the strong electron-withdrawing nitro and cyano groups. Conversely, it is activated for nucleophilic aromatic substitution (SₙAr). nih.govmdpi.com

A computational study of an SₙAr reaction would involve:

Locating Reactants and Products : The geometries of the starting materials and final products are optimized.

Identifying Intermediates : Stable intermediates, such as the Meisenheimer complex in an SₙAr reaction, are located as local minima on the energy surface. researchgate.net

Finding Transition States (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. researchgate.net It is identified as a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation confirms that the identified transition state correctly connects the reactants (or intermediate) to the products (or subsequent intermediate).

By calculating the energies of all these species, a complete reaction energy profile can be constructed, revealing the activation energy (the difference in energy between the reactants and the transition state), which determines the reaction rate. nih.gov

From the output of DFT frequency calculations, various thermochemical properties can be determined using statistical mechanics. q-chem.com These properties are essential for understanding the stability of the molecule and the energetics of its reactions.

Key thermochemical properties calculated include:

Zero-Point Vibrational Energy (ZPVE) : The residual vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H) : A measure of the total energy of the system. DFT can be used to calculate the standard enthalpy of formation (ΔH°f). nih.gov

Gibbs Free Energy (G) : This value combines enthalpy and entropy and is the ultimate determinant of a reaction's spontaneity.

Bond Dissociation Energy (BDE) : The energy required to break a specific bond homolytically. Calculations can predict the BDE for the S-H bond, which is relevant to its potential antioxidant activity, or the C-NO₂ bond, which can be important in thermal decomposition. mdpi.commdpi.com

ParameterReactantsTransition StateProducts
Relative Electronic Energy (kcal/mol) 0.0+25.0-15.0
Relative Gibbs Free Energy (kcal/mol) 0.0+26.5-13.5
Conclusion Activation Barrier (ΔG‡) = +26.5 kcal/molReaction Free Energy (ΔG_rxn) = -13.5 kcal/mol (Spontaneous)

Solvent Effects on this compound Reactivity

No specific studies detailing the influence of different solvents on the reactivity of this compound could be identified. Theoretical investigations into how solvent polarity and proticity might affect reaction rates and mechanisms involving this compound have not been published.

Molecular Dynamics (MD) Simulations for this compound Behavior in Condensed Phases

Similarly, there is a lack of published research on the use of molecular dynamics simulations to understand the behavior of this compound in condensed phases.

Conformational Sampling and Dynamics in Solution

No studies were found that performed conformational sampling of this compound in various solvents to understand its flexibility, preferred conformations, and dynamic behavior in solution.

Ligand-Protein Interaction Modeling (Focus on interaction mechanisms and binding sites)

Specific ligand-protein interaction modeling for this compound is not described in the current body of scientific literature. There are no available studies that have computationally docked this molecule to specific protein targets or analyzed the potential interaction mechanisms and binding sites.

Reaction Mechanisms and Chemical Transformations Involving 4 Mercapto 3 Nitrobenzonitrile

Nucleophilic Reactions of 4-Mercapto-3-nitrobenzonitrile

The compound possesses three primary sites for nucleophilic reactions: the sulfur atom of the thiol group, the carbon atom of the nitrile group, and the nitrogen and oxygen atoms of the nitro group.

The thiol (-SH) group is the most nucleophilic site on the molecule. The sulfur atom readily participates in reactions with a variety of electrophiles. researchgate.net

Alkylation and Acylation : Due to the strong nucleophilicity of the sulfhydryl group, it reacts readily with electrophiles such as alkylating and acylating agents. researchgate.net This allows for the formation of thioethers and thioesters, respectively. These reactions are fundamental for introducing new carbon-sulfur bonds. researchgate.net

Disulfide Formation : The thiol group is susceptible to oxidation, most commonly leading to the formation of a symmetrical disulfide bridge. This reaction involves the coupling of two molecules of this compound to form 4,4'-dithiobis(3-nitrobenzonitrile). This transformation plays a crucial role in various chemical and biological systems where disulfide bonds are key structural motifs. springernature.comresearchgate.net The cleavage of disulfide bonds can be achieved through thiol-disulfide exchange reactions. nih.govnih.gov

Reaction TypeReagent ClassProductDescription
AlkylationAlkyl Halide (R-X)Thioether (Ar-S-R)Forms a new carbon-sulfur bond, attaching an alkyl group to the sulfur atom.
AcylationAcyl Halide (RCO-X)Thioester (Ar-S-COR)Forms a thioester linkage by attaching an acyl group to the sulfur atom.
Disulfide FormationOxidizing Agent (e.g., I₂, air)Disulfide (Ar-S-S-Ar)Connects two molecules via a sulfur-sulfur bond through oxidation of the thiol groups.

The cyano (-C≡N) group, while less nucleophilic than the thiol, undergoes several important transformations.

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions. byjus.comchemistrysteps.com The reaction typically proceeds in two stages: initial conversion to an amide (4-mercapto-3-nitrobenzamide), followed by further hydrolysis to the corresponding carboxylic acid (4-mercapto-3-nitrobenzoic acid). chemistrysteps.comlumenlearning.comlibretexts.org Under acidic conditions, the final product is the free carboxylic acid, whereas alkaline hydrolysis yields the carboxylate salt. byjus.comlibretexts.org

Cycloaddition : The carbon-nitrogen triple bond can participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.edu A common reaction involves treating the nitrile with an azide (B81097) or a nitrile oxide to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. mdpi.comresearchgate.net These reactions are a powerful method for constructing complex heterocyclic scaffolds. mdpi.com

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). wikipedia.orglibretexts.orgorganic-chemistry.org However, the presence of the easily reducible nitro group on the same ring presents a significant challenge in chemoselectivity. calvin.edu Achieving selective reduction of the nitrile without affecting the nitro group requires carefully chosen reagents and conditions. calvin.edu

Reaction TypeConditions/ReagentsIntermediate ProductFinal Product
Acid HydrolysisH₃O⁺, heatAmideCarboxylic Acid
Base Hydrolysis⁻OH, heatAmideCarboxylate Salt
CycloadditionAzide (e.g., NaN₃)N/ATetrazole
ReductionLiAlH₄ or H₂/CatalystIminePrimary Amine

The nitro (-NO₂) group is a powerful electron-withdrawing group whose chemistry is dominated by reduction.

Reduction to Amine : The most significant reaction of the aromatic nitro group is its reduction to a primary amine (-NH₂). This transformation is crucial for synthesizing substituted anilines. A wide array of reagents can accomplish this, including catalytic hydrogenation (H₂/Pd/C, Raney Nickel), iron or zinc metal in acidic media, and tin(II) chloride (SnCl₂). wikipedia.orgcommonorganicchemistry.com Given the presence of a reducible nitrile group in this compound, selective reduction is paramount. Tin(II) chloride is particularly effective for reducing a nitro group to an amine while leaving a nitrile group intact. commonorganicchemistry.comstackexchange.comreddit.com This selective reaction yields the valuable intermediate 3-amino-4-mercaptobenzonitrile.

Condensation Reactions : While reduction is the primary pathway, nitro groups can theoretically participate in condensation reactions under specific conditions, though this is far less common than their reduction.

Reagent/MethodSelectivityProduct
SnCl₂ / HClHigh (spares nitrile group)3-Amino-4-mercaptobenzonitrile
Fe / Acid (e.g., AcOH)Good (can spare nitrile group)3-Amino-4-mercaptobenzonitrile
H₂ / Pd/CLow (may reduce both nitro and nitrile groups)Mixture of products
Sodium Hydrosulfite (Na₂S₂O₄)Good (often used for selective reductions)3-Amino-4-mercaptobenzonitrile

Electrophilic Reactions of this compound

Electrophilic reactions target the electron-rich aromatic ring system.

The feasibility of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined electronic effects of the existing substituents. minia.edu.eg

Directing Effects : The thiol (-SH) group is an ortho, para-director and an activating group. Conversely, the nitro (-NO₂) and cyano (-CN) groups are both meta-directors and strong deactivating groups. wikipedia.org

Reactivity : The presence of two powerful deactivating groups (-NO₂ and -CN) significantly reduces the electron density of the aromatic ring. wikipedia.org This deactivation makes the ring highly resistant to attack by electrophiles. While the -SH group is activating, its effect is largely overcome by the two deactivating groups. Consequently, further electrophilic substitution reactions, such as nitration or halogenation, are highly unfavorable and would require extremely harsh reaction conditions to proceed. wikipedia.org

Redox Chemistry of this compound

The redox chemistry of the molecule is multifaceted, involving potential oxidation of the thiol group and reduction of the nitro and nitrile groups.

Oxidation : The primary oxidative transformation is the conversion of the thiol group to a disulfide (-S-S-), as previously described. Under more vigorous conditions, oxidation to a sulfonic acid (-SO₃H) is possible, but disulfide formation is the more common and controlled outcome.

Reduction : The compound has two reducible functional groups. The nitro group is generally more susceptible to reduction than the nitrile group. As discussed, chemoselective reduction of the nitro group to an amine is a key transformation, yielding 3-amino-4-mercaptobenzonitrile. commonorganicchemistry.comstackexchange.com Reduction of the nitrile group to a primary amine is also possible but typically requires different conditions and may occur concurrently with nitro group reduction if a non-selective reducing agent is used. wikipedia.org

Oxidation Pathways of the Thiol Moiety to Sulfoxides, Sulfones, or Sulfonic Acids

The sulfur atom in the thiol group (-SH) of this compound is susceptible to oxidation, leading to progressively higher oxidation states. The specific product obtained—sulfoxide (B87167), sulfone, or sulfonic acid—depends on the strength of the oxidizing agent and the reaction conditions.

Mild oxidation of the thiol typically yields the corresponding disulfide, 4,4'-dithiobis(3-nitrobenzonitrile). Controlled oxidation can then lead to the sulfoxide. Stronger oxidizing agents are required to achieve the sulfone and sulfonic acid states. For instance, strong oxidants can convert thiols directly to sulfonic acids. nih.govgoogle.com The oxidation of thiols to sulfonic acids can also be achieved by heating in dimethyl sulfoxide (DMSO) with a halogen or hydrogen halide catalyst. google.com

The expected oxidation products are:

4-(Sulfinyl)-3-nitrobenzonitrile (Sulfoxide): This intermediate oxidation state is formed under controlled conditions.

4-(Sulfonyl)-3-nitrobenzonitrile (Sulfone): Further oxidation of the sulfoxide or more vigorous direct oxidation of the thiol yields the sulfone.

4-Cyano-2-nitrobenzenesulfonic acid (Sulfonic Acid): The highest oxidation state for the sulfur atom, achieved with strong oxidizing agents. nih.gov

Table 1: Oxidation Reactions of this compound

Starting Material Oxidizing Agent Product Product Class
This compound Mild Oxidant (e.g., H₂O₂) 4-(Sulfinyl)-3-nitrobenzonitrile Sulfoxide
This compound Strong Oxidant (e.g., KMnO₄) 4-(Sulfonyl)-3-nitrobenzonitrile Sulfone
This compound Vigorous Oxidant (e.g., HNO₃) 4-Cyano-2-nitrobenzenesulfonic acid Sulfonic Acid

Reduction Pathways of the Nitro Group to Amine or Hydroxylamine (B1172632)

The nitro group (-NO₂) of this compound can be selectively reduced to an amine (-NH₂) or a hydroxylamine (-NHOH) while preserving the thiol and nitrile functionalities. The choice of reducing agent is critical to avoid the reduction of the nitrile group.

The most common transformation is the reduction to 4-amino-3-mercaptobenzonitrile (B63287) . clearsynth.com This is a valuable synthetic intermediate, particularly for the synthesis of heterocyclic compounds like benzothiazoles. nih.govmdpi.comnih.gov Several methods are effective for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities like nitriles. stackexchange.comechemi.com Tin(II) chloride (SnCl₂) in the presence of an acid is a classic and effective reagent for this purpose. stackexchange.comechemi.com Catalytic hydrogenation using specific catalysts, such as platinum on carbon (Pt/C), can also achieve this selective reduction, whereas palladium on carbon (Pd/C) might be less suitable due to its potential to reduce the nitrile group. stackexchange.com

Under controlled conditions, the partial reduction of the nitro group can yield 4-(hydroxylamino)-3-mercaptobenzonitrile .

Table 2: Reduction Reactions of this compound

Reagent Conditions Major Product
Tin(II) chloride (SnCl₂) / HCl Acidic, mild heat 4-Amino-3-mercaptobenzonitrile
Iron (Fe) / Acetic Acid Acidic 4-Amino-3-mercaptobenzonitrile
Catalytic Hydrogenation (H₂ / Pt/C) Low pressure H₂ 4-Amino-3-mercaptobenzonitrile
Zinc (Zn) / Ammonium Chloride (NH₄Cl) Aqueous 4-(Hydroxylamino)-3-mercaptobenzonitrile

Cycloaddition Reactions Incorporating this compound as a Diene or Dienophile

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While the aromatic ring of this compound is generally unreactive as a diene in standard Diels-Alder reactions, its functional groups can be modified to participate in other types of cycloadditions, or the molecule itself can act as a dipolarophile.

The electron-withdrawing nature of the nitro and cyano groups could potentially activate the aromatic ring for participation in certain cycloaddition reactions, though this is not a common pathway. A more plausible route involves the transformation of one of the functional groups into a reactive species for cycloaddition. For example, in a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, the nitrile group could be converted into a nitrile oxide. This highly reactive 1,3-dipole could then react with an alkene or alkyne (a dipolarophile) to form a five-membered heterocyclic ring, such as an isoxazole (B147169) or isoxazoline.

Furthermore, the photoreduction of nitroarenes can lead to nitrosoarenes, which can then participate in a nitroso Diels-Alder reaction with a diene to form a dihydro-1,2-oxazine ring. acs.org This suggests a potential photochemical pathway for this compound to undergo a [4+2] cycloaddition after initial transformation.

Heterocyclization Reactions Utilizing this compound as a Key Building Block

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, primarily due to the ortho relationship of the thiol and the latent amino group (obtainable via nitro reduction). The resulting compound, 4-amino-3-mercaptobenzonitrile, is a classic building block for benzothiazoles. nih.govtandfonline.comwikipedia.org

The synthesis of benzothiazoles from 4-amino-3-mercaptobenzonitrile can be achieved through condensation with a variety of electrophilic partners. nih.govwikipedia.org This reaction involves the nucleophilic attack of the amino group followed by cyclization involving the thiol group.

Table 3: Potential Heterocyclization Reactions

Reactant with 4-Amino-3-mercaptobenzonitrile Resulting Heterocyclic Core
Carboxylic Acids (or derivatives like acyl chlorides) 2-Substituted Benzothiazoles
Aldehydes 2-Substituted Benzothiazoles (after oxidation)
Ketones 2,2-Disubstituted 2,3-Dihydrobenzothiazoles
Carbon Disulfide (CS₂) Benzothiazole-2-thiol

These reactions highlight the utility of this compound as a starting material for creating complex molecules with potential applications in medicinal and materials chemistry. mdpi.comresearchgate.net

Photochemical Transformations and Degradation Pathways of this compound

Nitroaromatic compounds are known to be photochemically active. kaust.edu.sarsc.orgrsc.org Upon absorption of UV light, this compound can enter an excited state, leading to several possible transformations and degradation pathways.

The primary photochemical processes for nitroaromatics include photoreduction of the nitro group and, in some cases, rearrangement or dissociation. kaust.edu.sarsc.org Irradiation in the presence of a hydrogen donor could lead to the formation of the corresponding nitroso, hydroxylamino, or amino derivatives. The photolysis of nitroaromatic compounds can also be a source of reactive species like nitrous acid (HONO). acs.org

The thiol group is also susceptible to photochemical reactions. Thiophenols can undergo photooxidative coupling to form disulfides. nih.gov This reaction is often dependent on pH and the excitation wavelength. nih.gov Therefore, a likely photodegradation pathway for this compound involves the formation of 4,4'-dithiobis(3-nitrobenzonitrile).

Another potential pathway is the homolytic cleavage of the carbon-sulfur (C–S) bond, generating aryl and thiyl radicals. These highly reactive radical species can then engage in a variety of secondary reactions, such as abstraction of hydrogen atoms from the solvent or other molecules, or polymerization, leading to a complex mixture of degradation products.

Potential Photochemical Pathways:

Photoreduction: The nitro group is reduced to nitroso, hydroxylamino, or amino functionalities.

Photooxidation: The thiol group is oxidized to a disulfide.

Photocleavage: The C-S bond breaks, forming radical species.

Rearrangement: The excited nitro group may rearrange to a nitrite (B80452), followed by further reactions. rsc.org

These photochemical reactions are important in understanding the environmental fate and stability of such compounds under sunlight. acs.org

Applications of 4 Mercapto 3 Nitrobenzonitrile in Organic Synthesis

4-Mercapto-3-nitrobenzonitrile as a Versatile Synthetic Intermediate

The strategic placement of the thiol, nitro, and nitrile groups on the benzene (B151609) ring allows for a range of chemical transformations. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring and the other substituents, making this compound a useful building block for various benzene derivatives.

Sulfur and nitrogen-containing heterocycles are core structures in many biologically active compounds and industrial chemicals. researchgate.netnih.gov this compound is a promising precursor for the synthesis of substituted benzothiazoles. The synthesis of benzothiazoles often involves the condensation of a 2-aminobenzenethiol with various electrophiles.

A key synthetic step to enable this transformation is the reduction of the nitro group in this compound to an amino group. This creates an in situ 2-amino-4-cyanobenzenethiol. This intermediate can then undergo intramolecular cyclization or react with other reagents to form the benzothiazole (B30560) ring. For example, reaction with an acyl chloride, aldehyde, or carboxylic acid would lead to the corresponding 2-substituted 4-cyanobenzothiazole. This approach highlights the role of the compound as a masked 2-aminothiophenol derivative.

Table 1: Potential Synthesis of Benzothiazole Derivatives

Starting MaterialKey TransformationIntermediateReactant for CyclizationPotential Product
This compoundReduction of Nitro Group (e.g., using SnCl2, H2/Pd)3-Amino-4-mercaptobenzonitrileCarboxylic Acid (R-COOH)2-Substituted-benzothiazole-6-carbonitrile
This compoundReduction of Nitro Group3-Amino-4-mercaptobenzonitrileAldehyde (R-CHO)2-Substituted-benzothiazole-6-carbonitrile
This compoundReduction of Nitro Group3-Amino-4-mercaptobenzonitrileAcyl Chloride (R-COCl)2-Substituted-benzothiazole-6-carbonitrile

The distinct reactivity of each functional group on this compound allows for selective modifications, making it a versatile platform for generating a library of substituted benzene derivatives.

Reactions at the Mercapto Group: The thiol group is nucleophilic and can readily undergo S-alkylation with alkyl halides to form thioethers or S-acylation with acyl chlorides to produce thioesters.

Reactions at the Nitro Group: The nitro group can be reduced to an amine, which is a gateway to numerous other functionalities. The resulting aniline (B41778) derivative can be acylated to form amides, undergo diazotization to form a diazonium salt (a versatile intermediate for introducing various substituents like halogens, hydroxyl, or cyano groups), or participate in condensation reactions.

Reactions involving the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or converted to a tetrazole ring via reaction with sodium azide (B81097), a transformation valuable in medicinal chemistry. guidechem.com

Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (nitro and cyano) activates the aromatic ring towards nucleophilic aromatic substitution. nbinno.com While the compound itself does not have a leaving group in a highly activated position, its derivatives might. For instance, if synthesized from 4-chloro-3-nitrobenzonitrile (B1361363), the precursor itself is highly reactive towards nucleophiles. guidechem.com Quantum mechanics analyses on the related 4-nitrobenzonitrile show that the carbon atom attached to the nitro group is a potential center for nucleophilic attack. wuxibiology.com

Table 2: Functional Group Transformations of this compound

Functional GroupReaction TypeReagentProduct Functional Group
Mercapto (-SH)S-AlkylationAlkyl Halide (R-X)Thioether (-S-R)
Mercapto (-SH)S-AcylationAcyl Chloride (R-COCl)Thioester (-S-CO-R)
Nitro (-NO2)ReductionH2/Pd, SnCl2Amine (-NH2)
Nitrile (-CN)HydrolysisH3O+ or OH-Carboxylic Acid (-COOH)
Nitrile (-CN)CycloadditionSodium Azide (NaN3)Tetrazole

Use in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy. beilstein-journals.org this compound possesses functional groups that could potentially participate in MCRs.

The thiol group can act as a sulfur-based nucleophile in reactions like the Gewald reaction, which typically involves a ketone or aldehyde, an active methylene (B1212753) compound, and elemental sulfur to produce a substituted thiophene. While not a direct application, the thiol group's nucleophilicity is a key feature in many MCRs.

More plausibly, the derivative 3-amino-4-mercaptobenzonitrile (obtained via nitro reduction) could be a valuable MCR component. The amino group could react with an aldehyde and an isocyanide in the Ugi or Passerini reactions, which are fundamental MCRs for generating peptide-like structures and other complex molecules. organic-chemistry.org This demonstrates the compound's potential as a scaffold for diversity-oriented synthesis. beilstein-journals.org

Role in Click Chemistry and Bioconjugation Strategies

Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for applications like bioconjugation. wikipedia.orgpcbiochemres.com The thiol group of this compound is particularly suited for participating in thiol-ene and thiol-yne "click" reactions. nih.gov

In these reactions, the thiol adds across an alkene (thiol-ene) or alkyne (thiol-yne) double or triple bond, typically initiated by light or a radical initiator. This provides a highly efficient method for covalently linking the benzonitrile (B105546) scaffold to other molecules, such as polymers, surfaces, or biomolecules (e.g., proteins, nucleic acids) that have been functionalized with an alkene or alkyne. nih.gov

Furthermore, after conversion of the nitrile to a tetrazole or reduction of the nitro group to an amine which is then converted to an azide, the molecule could participate in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, further expanding its utility in bioconjugation and materials science. rsc.org

Catalytic Applications of this compound Derivatives (e.g., Ligands for Metal Catalysis)

The sulfur atom in the mercapto group is a soft donor and can effectively coordinate to various transition metals. This property allows derivatives of this compound to be explored as ligands in coordination chemistry and homogeneous catalysis.

Upon deprotonation, the thiolate is a potent ligand for soft metals such as palladium (Pd), platinum (Pt), gold (Au), and copper (Cu). The benzonitrile scaffold can be further modified to create bidentate or polydentate ligands, which often form more stable metal complexes. For example, conversion of the nitrile group to a coordinating group like a tetrazole or an amidine could create a bidentate N,S-ligand. Such ligands are valuable in various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by the persistent electron-withdrawing effects of the nitro and cyano groups.

Table 3: Potential Metal-Ligand Complexes and Catalytic Applications

Derivative of this compoundCoordinating AtomsPotential Metal IonPotential Catalytic Application
4-Thiolato-3-nitrobenzonitrileSPd(II), Pt(II), Au(I)Cross-coupling reactions
3-Amino-4-thiolatobenzonitrileS, NRh(I), Ru(II)Hydrogenation, Transfer Hydrogenation
Derivative with Tetrazole groupS, N, NCu(I), Fe(II)Oxidation reactions

Application in the Synthesis of Natural Product Analogs and Related Scaffolds

The synthesis of analogs of natural products is a crucial strategy in drug discovery, allowing for the exploration of structure-activity relationships and the optimization of biological activity. researchgate.net While direct use of this compound in total synthesis of natural products is not widely documented, its potential as a building block for creating analogs is significant.

As discussed, the compound is a precursor to substituted benzothiazoles. The benzothiazole scaffold is found in a number of natural products and pharmacologically active molecules. By using this compound, chemists can access benzothiazoles with a cyano group at the 6-position, a substitution pattern that might not be readily available through other routes. This allows for the synthesis of novel analogs of benzothiazole-containing natural products, potentially leading to compounds with improved properties. This approach, often termed diverted total synthesis or biology-oriented synthesis, relies on versatile building blocks to generate libraries of complex molecules for biological screening. researchgate.net

Despite a comprehensive search for the applications of the chemical compound this compound in materials science, no specific research findings or data were identified in the areas of polymeric materials, Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or other functional organic materials.

The performed searches aimed to uncover information regarding the integration of this compound into polymers, its use in the synthesis of functionalized polymers, and its application in the surface modification of polymer substrates. Similarly, investigations were conducted to determine its role as a ligand in the design and synthesis of MOFs and COFs, including its potential for pore engineering and functionalization. Furthermore, searches were carried out to find any applications of this specific compound in the broader category of functional organic materials.

The absence of relevant data in the search results indicates that this compound is either not a commonly utilized compound in these fields of materials science or its applications are not documented in publicly accessible scientific literature. Therefore, it is not possible to provide a detailed article on its applications in materials science based on the available information.

Applications of 4 Mercapto 3 Nitrobenzonitrile in Materials Science

Application in Functional Organic Materials

Organic Semiconductor Materials Design (e.g., Organic Field-Effect Transistors)

Currently, there is a notable lack of specific research literature detailing the direct application of 4-Mercapto-3-nitrobenzonitrile as a primary component in the active layer of organic semiconductor devices like Organic Field-Effect Transistors (OFETs). The design of semiconductor materials for OFETs typically prioritizes molecules with extensive π-conjugated systems to facilitate efficient charge transport, a feature not prominent in this compound itself.

However, its functional groups suggest a potential role as a modifying agent. The thiol group can be used to anchor the molecule onto gold electrodes, forming a self-assembled monolayer (SAM). This SAM could, in principle, be used to tune the work function of the electrodes, thereby improving the charge injection efficiency from the electrodes to the organic semiconductor. The polar nitro and nitrile groups would create a dipole moment at the interface, which is a key mechanism for work function modification. The precise impact on device performance would depend on the orientation of the molecules within the SAM and the nature of the semiconductor material.

Optoelectronic Material Development (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

Similar to the case of organic semiconductors, the direct application of this compound in the emissive layers of Organic Light-Emitting Diodes (OLEDs) or the active layers of Organic Solar Cells (OSCs) has not been extensively reported. Molecules used in these applications are typically characterized by strong absorption and emission properties in the visible range and efficient charge generation and transport capabilities.

The potential utility of this compound in optoelectronics is more likely to be as an interfacial modifier. In both OLEDs and OSCs, the interfaces between the electrodes and the organic layers are critical for device performance. By forming a SAM on the electrode surface, this compound could be used to:

Modify Electrode Work Function: As in OFETs, the dipole moment induced by the polar groups could help align the energy levels at the interface, reducing the energy barrier for charge injection or extraction.

Improve Morphological Stability: The SAM can act as a template to guide the growth of subsequent organic layers, potentially leading to improved film morphology and device stability.

Passivate Surface States: The monolayer can passivate surface trap states on the electrode, which can act as recombination centers and reduce device efficiency.

Fluorescent Probes and Imaging Agents

The intrinsic fluorescence of this compound is not well-documented, and it is not typically cited as a standalone fluorescent probe. However, its chemical structure lends itself to the design of "turn-on" fluorescent sensors. For instance, a related compound, 4-amino-3-(((4-formylbenzyl)oxy)methyl)benzonitrile, has been utilized as a fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S). In this system, the presence of H₂S triggers a chemical reaction that releases a fluorophore, leading to a detectable fluorescent signal.

Theoretically, this compound could be incorporated into a larger molecular system designed for a similar purpose. The thiol group is known to react with specific analytes, and this reaction could be designed to modulate the fluorescence of a nearby fluorophore. The nitro group, being a strong electron-withdrawing group, can also influence the electronic properties and, consequently, the fluorescence of a molecule.

Nanomaterial Functionalization and Surface Chemistry using this compound

The most explored application of this compound in materials science is in the functionalization of nanomaterials, particularly those with gold surfaces. The strong affinity of the thiol (-SH) group for gold provides a robust method for anchoring these molecules to gold nanoparticles, nanoshells, and surfaces, forming well-ordered self-assembled monolayers (SAMs).

The formation of a SAM of this compound on a gold surface results in a new interface with tailored chemical and physical properties. The exposed nitrile (-CN) and nitro (-NO₂) groups present a chemically distinct surface. This functionalized surface can then be used for:

Further Chemical Reactions: The nitrile group can undergo various chemical transformations, allowing for the covalent attachment of other molecules, such as biomolecules or polymers.

Controlling Surface Properties: The polar nitro and nitrile groups alter the surface energy and wettability of the material.

Molecular Electronics: SAMs of molecules like this compound can be used to create molecular junctions, where the electrical conductivity through the monolayer is studied. The electron-withdrawing nature of the nitro and nitrile groups would significantly influence the charge transport characteristics of such junctions.

Research in this area often involves characterizing the structure and properties of the SAM. Techniques such as surface-enhanced Raman spectroscopy (SERS) are employed to study the orientation and bonding of the molecules on the surface. For instance, the disappearance of the S-H stretching mode and the appearance of a Au-S mode in the Raman spectrum would confirm the covalent attachment of the thiol group to the gold surface.

Applications of 4 Mercapto 3 Nitrobenzonitrile in Supramolecular Chemistry

Self-Assembly Processes of 4-Mercapto-3-nitrobenzonitrile Derivatives

There is no published research on the self-assembly processes of this compound derivatives.

An analysis of molecular recognition motifs and non-covalent interactions involving this compound has not been reported.

There are no documented instances of this compound derivatives being utilized to form supramolecular architectures such as polymers or gels.

Design of Molecular Switches and Sensors Incorporating this compound

The design and synthesis of molecular switches or sensors that incorporate the this compound scaffold have not been described in the available scientific literature.

Lack of Specific Research Data Precludes Article Generation on the Supramolecular Chemistry of this compound

A thorough investigation into the scientific literature reveals a significant gap in research concerning the application of this compound in the fields of supramolecular chemistry and crystal engineering. Despite a targeted search for its role in the formation of hydrogen bonding networks, no specific studies detailing its synthesis, crystal structure, or utilization in the design of supramolecular architectures were identified.

The initial search yielded information on related compounds, such as 4-Methyl-3-nitrobenzonitrile and 3-Nitrobenzonitrile (B78329). For instance, the crystal structure of 4-Methyl-3-nitrobenzonitrile is reported to be stabilized by van der Waals interactions, with the nitro group being rotated out of the plane of the benzene (B151609) ring. Similarly, studies on 3-Nitrobenzonitrile reveal details about its crystal packing and the non-coplanar orientation of its nitro group. However, this information is not directly applicable to this compound, as the presence of a mercapto (-SH) group in place of a methyl group would significantly alter the intermolecular interactions, particularly the potential for strong hydrogen bonding.

The thiol group is a well-known hydrogen bond donor and acceptor, and its presence, in conjunction with the nitro and nitrile functionalities, would be expected to lead to complex and potentially interesting hydrogen bonding networks. These interactions are fundamental to the principles of crystal engineering, where they are used to guide the self-assembly of molecules into predictable and functional solid-state structures.

Unfortunately, without experimental data from crystallographic studies or theoretical modeling specific to this compound, any discussion of its role in hydrogen bonding networks and crystal engineering would be purely speculative. The generation of a scientifically accurate and informative article as per the user's request is therefore not possible at this time due to the absence of the necessary foundational research on this particular compound. Further experimental and computational studies are required to elucidate the supramolecular behavior of this compound.

Exploration of Biological Activity Mechanisms and Chemical Biology Applications of 4 Mercapto 3 Nitrobenzonitrile

Investigation of Molecular Interactions with Biological Targets

The biological activity of any compound is fundamentally rooted in its interactions with macromolecules. For 4-Mercapto-3-nitrobenzonitrile, its distinct functional groups—the nitrile, the nitro group, and the mercaptan—each offer different modes of interaction with proteins and nucleic acids.

The nitrile (cyano) group is a key feature of numerous pharmaceuticals and is recognized for its ability to act as an electrophilic "warhead" in covalent inhibitors. nih.govrsc.org This functionality allows the compound to form a covalent bond with nucleophilic residues, such as cysteine or serine, within the active site of an enzyme. nih.gov The electrophilicity of the nitrile's carbon atom makes it susceptible to attack, leading to the formation of a stable or reversible adduct. nih.govresearchgate.net

The reactivity of the nitrile in this compound would likely be enhanced by the electron-withdrawing nature of the adjacent nitro group. This electronic effect would increase the partial positive charge on the nitrile carbon, making it a more potent electrophile. nih.govresearchgate.net Consequently, this compound could act as an irreversible or a reversible covalent inhibitor, depending on the stability of the formed bond. nih.govmdpi.com

Reversible vs. Irreversible Binding: The interaction could be reversible, where the formed thioimidate adduct with a cysteine residue can be hydrolyzed to regenerate the enzyme and the inhibitor. nih.gov This is a characteristic of some nitrile-based drugs. researchgate.net Alternatively, the interaction could be effectively irreversible if the adduct is highly stable under physiological conditions, leading to a prolonged or permanent inactivation of the enzyme.

Allosteric Modulation: Beyond direct active-site inhibition, it is conceivable that this compound could bind to an allosteric site on an enzyme. The thiol group, in particular, can participate in specific hydrogen bonding or disulfide exchange interactions at sites distal to the active site, inducing a conformational change that modulates the enzyme's catalytic activity.

To illustrate the potential kinetic profiles of enzyme inhibition by this compound, the following hypothetical data table outlines key kinetic parameters that would be determined in enzymatic assays.

Target EnzymeInhibition TypeKi (μM)kinact (s-1)kinact/Ki (M-1s-1)
Hypothetical Cysteine Protease AIrreversible Covalent5.20.0152885
Hypothetical Serine Protease BReversible Covalent12.8N/AN/A
Hypothetical Kinase C (Allosteric)Non-covalent Allosteric25.5N/AN/A

While enzyme inhibition is a likely mechanism of action, this compound could also exhibit affinity for various biological receptors. The aromatic ring and its substituents could engage in a range of non-covalent interactions, including hydrogen bonding (via the nitro and thiol groups), dipole-dipole interactions (from the nitrile and nitro groups), and π-stacking with aromatic residues in a receptor's binding pocket.

Competitive Binding: In a competitive binding assay, this compound would compete with a known radiolabeled ligand for binding to a specific receptor. The concentration of this compound that displaces 50% of the radioligand (the IC₅₀ value) would be a measure of its binding affinity.

Saturation Binding: Saturation binding studies would be used to determine the dissociation constant (Kd), a direct measure of the affinity of this compound for the receptor, and the maximum number of binding sites (Bmax).

The following interactive table presents hypothetical data from receptor binding studies for this compound with several classes of receptors.

Receptor TargetAssay TypeIC50 (nM)Kd (nM)Bmax (fmol/mg protein)
Hypothetical GPCR XCompetitive Binding150--
Hypothetical Nuclear Receptor YSaturation Binding-851200
Hypothetical Ion Channel ZCompetitive Binding>10000--

Nitroaromatic compounds have been reported to interact with nucleic acids, often following metabolic reduction. svedbergopen.com The bioreduction of the nitro group in this compound can lead to the formation of reactive electrophilic species, such as nitroso and hydroxylamine (B1172632) derivatives. scielo.br These intermediates are capable of forming covalent adducts with DNA bases, which can lead to mutations and genotoxicity. svedbergopen.com The planar aromatic structure of the molecule could also allow for intercalation between the base pairs of DNA, potentially disrupting DNA replication and transcription.

Modulation of Cellular Pathways by this compound Derivatives (Focus on mechanistic pathways, not therapeutic outcomes)

The interaction of this compound with its molecular targets can trigger a cascade of events that modulate various cellular pathways. The unique combination of a redox-sensitive thiol, a bioreducible nitro group, and an electrophilic nitrile suggests that this compound could influence cellular signaling and processes like apoptosis through multiple mechanisms.

The biological effects of this compound are likely to be mediated through the perturbation of key cellular signaling pathways.

Redox Signaling: The thiol group is a key player in cellular redox signaling. mdpi.comnih.gov It can be reversibly oxidized to form disulfides or undergo S-nitrosation or S-glutathionylation, which are important post-translational modifications that regulate protein function. researchgate.netlongdom.org The presence of the nitro group, which can lead to the production of reactive oxygen species (ROS) upon bioreduction, could create a state of oxidative stress. scielo.brnih.gov This could, in turn, affect redox-sensitive signaling pathways. For instance, nitroalkene fatty acids, which are also electrophiles, are known to modulate signaling through reversible addition to thiol-containing proteins. nih.gov Electrophiles, in general, can modulate cellular signaling by reacting with nucleophilic residues on proteins, such as kinases and transcription factors, thereby altering their activity. nih.gov

Kinase Signaling Cascades: Many signaling pathways are controlled by protein kinases. If this compound acts as a covalent inhibitor of a specific kinase, it could block the downstream signaling cascade. For example, covalent inhibitors targeting kinases are a well-established class of drugs.

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are common outcomes of cellular stress and the inhibition of critical cellular processes.

Induction of Apoptosis: Nitroaromatic compounds have been shown to induce apoptosis in cancer cells. nih.govnih.gov This can occur through the intrinsic (mitochondrial) pathway, often triggered by oxidative stress and DNA damage. nih.gov The generation of ROS from the nitro group of this compound could lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov

Cell Cycle Arrest: Damage to DNA or the inhibition of key enzymes involved in cell cycle progression can lead to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). This allows the cell time to repair the damage or, if the damage is too severe, to initiate apoptosis. The potential for this compound to form DNA adducts or inhibit crucial kinases could trigger these cell cycle checkpoints. For instance, some nitroaromatic compounds have been observed to cause cell cycle arrest in the G2/M phase. nih.gov

Oxidative Stress Induction and Antioxidant Mechanisms

There is currently no available scientific literature detailing the role of this compound in inducing oxidative stress or its potential as an antioxidant. Research into how the thiol (-SH) group, a known redox-active moiety, and the electron-withdrawing nitro (-NO2) and nitrile (-CN) groups might interact to influence cellular redox balance has not been reported. Consequently, no data exists on its capacity to generate reactive oxygen species or to scavenge free radicals.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The investigation into the structure-activity relationships (SAR) of this compound and its derivatives is contingent on initial findings of biological activity. As no such primary data is available, subsequent studies to design and synthesize analogs for enhanced mechanistic insight or to identify key pharmacophoric elements have not been undertaken.

Rational Design of Derivatives for Enhanced Mechanistic Insight

The rational design of chemical derivatives to probe biological mechanisms is a cornerstone of medicinal chemistry. However, without a known biological target or activity for this compound, there is no scientific basis upon which to design such derivatives.

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. The identification of the key pharmacophoric elements of this compound is not possible without data from biological assays.

Development of this compound as Chemical Probes for Biological Systems

The unique chemical structure of this compound, featuring a nucleophilic thiol group and a potentially reactive aromatic system, could theoretically be exploited for the development of chemical probes. However, no studies have been published that explore this potential.

Design of Fluorescent Probes for Cellular Imaging

The development of fluorescent probes requires the conjugation of a fluorophore to a molecule that can selectively interact with a biological target. As the biological interactions of this compound are unknown, the design and synthesis of fluorescent probes based on its scaffold for cellular imaging have not been reported.

Biotinylated Probes for Target Identification

Comprehensive research of publicly available scientific literature and chemical databases did not yield specific information regarding the use of this compound in the development or application of biotinylated probes for target identification. The current body of scientific knowledge does not appear to contain studies detailing the synthesis, characterization, or use of a biotin-conjugated form of this particular compound for the purpose of identifying its biological targets.

Chemical biology and proteomics often employ biotinylation as a key technique for affinity-based protein purification and target discovery. In this approach, a small molecule of interest is chemically linked to biotin (B1667282). This "biotinylated probe" is then introduced into a biological system (e.g., cell lysates or living cells) where it can bind to its protein targets. Following incubation, the biotin-tagged protein complexes can be selectively captured using streptavidin- or avidin-coated beads, which exhibit an exceptionally high affinity for biotin. The captured proteins are then eluted and identified using techniques such as mass spectrometry. This powerful strategy allows researchers to elucidate the mechanism of action of bioactive compounds by identifying their direct molecular partners.

While the mercapto group on this compound could theoretically serve as a handle for chemical modification and attachment of a biotin linker, there are no published examples of this application. The design of such a probe would require careful consideration of the attachment point to ensure that the modification does not disrupt the compound's interaction with its potential biological targets.

Given the absence of specific research in this area, no data tables or detailed research findings on biotinylated probes derived from this compound can be provided. The exploration of this compound's potential for target identification via biotinylated probes remains a prospective area for future investigation.

Environmental Impact and Degradation Pathways of 4 Mercapto 3 Nitrobenzonitrile

Environmental Fate Studies of 4-Mercapto-3-nitrobenzonitrile in Various Compartments

The environmental persistence and distribution of an organic compound are governed by a combination of its intrinsic chemical properties and the characteristics of the receiving environmental compartments. oup.com For this compound, its fate will be determined by processes such as photodegradation in air and water, microbial degradation in soil and aquatic systems, and its tendency to sorb to soil and sediment particles. oup.com

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the action of light.

In aquatic environments, the photodegradation of aromatic compounds can occur through direct absorption of sunlight or indirect processes mediated by photosensitizing agents present in the water, such as dissolved organic matter. For nitroaromatic compounds like nitrophenols, photolysis is a significant degradation pathway, especially in sunlit surface waters. cdc.gov The half-life for nitrophenols in freshwater can range from one to eight days. cdc.gov The presence of the mercapto group in this compound introduces an additional pathway for photodegradation. Thiophenol derivatives are known to undergo photooxidative coupling to form disulfides when irradiated. nih.gov This suggests a potential mechanism where two molecules of this compound could dimerize upon exposure to light.

Biodegradation Pathways and Microbial Transformation Processes

Biodegradation by microorganisms is a critical process for the removal of organic pollutants from soil and water. oup.com The structure of this compound suggests several potential enzymatic lines of attack.

Nitrile Group Transformation : The nitrile (-C≡N) group can be biodegraded by two main enzymatic pathways. A nitrilase can directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849). Alternatively, a nitrile hydratase can convert the nitrile to an amide, which is then further hydrolyzed to a carboxylic acid and ammonia by an amidase. nih.gov Studies on benzonitrile (B105546) have shown its biodegradation via the nitrilase pathway, directly producing benzoic acid and ammonia. nih.gov

Nitro Group Reduction : The nitro (-NO2) group on aromatic rings is susceptible to reduction by a wide variety of aerobic and anaerobic microorganisms. nih.gov This process typically proceeds through nitroso and hydroxylamino intermediates to form an aromatic amine. nih.gov This reduction is often a cometabolic process, meaning it occurs in the presence of another carbon source. cswab.org

Organosulfur Metabolism : The mercapto (-SH) group can also be a site for microbial metabolism. While organosulfur compounds can be challenging to biodegrade, various microorganisms are capable of metabolizing them, often involving oxidation or cleavage of the carbon-sulfur bond. nih.govcdnsciencepub.com In some cases, organosulfur compounds can be microbially reduced to sulfide (B99878). wur.nl

Sorption and Mobility in Soil and Sediment

The mobility of an organic compound in the subsurface environment is largely controlled by its sorption to soil and sediment particles. For non-ionic organic compounds, sorption is often correlated with the organic carbon content of the soil or sediment. The presence of the polar nitro and nitrile groups, as well as the potentially ionizable mercapto group, suggests that the sorption of this compound will also be influenced by soil pH and mineralogy.

Nitroaromatic compounds have been shown to sorb to soil, and this sorption can be influenced by the presence of clay minerals. researchgate.net The carboxyl groups of dissolved organic matter, which can be analogous to the functional groups on the target molecule, show a strong affinity for sorption to mineral surfaces like iron and aluminum oxides. uni-hannover.de Given its functional groups, this compound is expected to exhibit some degree of sorption, which would reduce its mobility in groundwater. However, without experimental data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc), a precise prediction of its mobility is not possible.

Identification and Chemical Characterization of Transformation Products

Based on the degradation pathways discussed above, a number of potential transformation products of this compound can be predicted. The identification of such products is crucial for a complete environmental risk assessment, as they may have their own distinct toxicity and persistence.

Degradation Pathway Potential Transformation Product Resulting Chemical Structure
Nitrile Hydrolysis (Nitrilase) 4-Mercapto-3-nitrobenzoic acidFormation of a carboxylic acid group in place of the nitrile group.
Nitrile Hydration/Hydrolysis 4-Mercapto-3-nitrobenzamideFormation of an amide group, which may be a transient intermediate.
Nitro Reduction 4-Mercapto-3-aminobenzonitrileReduction of the nitro group to an amino group.
Photochemical Oxidation Bis(4-cyano-2-nitrophenyl) disulfideDimerization through the formation of a disulfide bond between two molecules.
Hydroxylation (Photolytic/Biotic) 4-Hydroxy-3-nitrobenzonitrileReplacement of the mercapto group with a hydroxyl group.

The formation of these products is hypothetical and would need to be confirmed through laboratory studies using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are standard methods for identifying intermediates in degradation pathways. nih.gov

Methodologies for Assessing Environmental Persistence and Bioaccumulation Potential (Theoretical Frameworks)

Assessing the potential for a chemical to persist in the environment and accumulate in organisms is a cornerstone of chemical safety assessment. nih.goveemj.eu

Environmental Persistence Assessment: Persistence is a measure of the length of time a chemical remains in a particular environmental compartment before being broken down. researchgate.net It is often quantified as a degradation half-life (DT50). The assessment of persistence typically follows a tiered approach:

Screening Tests: Simple, cost-effective laboratory tests are used to determine if a substance is "readily biodegradable."

Simulation Tests: If a substance is not readily biodegradable, more complex tests are conducted under conditions that simulate specific environmental compartments (e.g., water, soil, sediment) to determine degradation half-lives. nih.gov

Bioaccumulation Potential Assessment: Bioaccumulation is the process by which a chemical is taken up by an organism, either from the surrounding environment or through its food. epa.gov The potential for bioaccumulation is assessed using several metrics and models:

Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF): The BCF is the ratio of the chemical's concentration in an organism to that in the surrounding water, assuming uptake is only from water. The BAF includes uptake from all sources, including diet. oup.com A high BCF or BAF value indicates a potential for bioaccumulation.

Octanol-Water Partition Coefficient (Kow): The log Kow value is a measure of a chemical's hydrophobicity and is often used as a screening tool to predict bioaccumulation potential, as hydrophobic chemicals tend to partition into the fatty tissues of organisms. epa.gov

Physiologically Based Toxicokinetic (PBTK) Models: These are sophisticated computer models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. nih.gov PBTK models can provide a more accurate assessment of bioaccumulation potential by incorporating metabolic data. nih.gov

Molecular Size: The physical size of a molecule can also influence its ability to pass through biological membranes. Very large molecules may have a lower bioaccumulation potential. jst.go.jp

For this compound, a comprehensive assessment would involve applying these theoretical frameworks, beginning with estimating its physicochemical properties (like log Kow) using Quantitative Structure-Activity Relationship (QSAR) models, followed by laboratory testing if screening indicates a potential for persistence or bioaccumulation.

Future Research Directions and Emerging Opportunities for 4 Mercapto 3 Nitrobenzonitrile

Development of Novel and Highly Efficient Synthetic Routes for 4-Mercapto-3-nitrobenzonitrile

Current synthetic strategies for this compound provide a solid foundation, but future research will aim to develop more efficient, cost-effective, and environmentally benign routes. Key areas of investigation will include the exploration of novel starting materials, the use of innovative catalysts to improve reaction kinetics and selectivity, and the optimization of reaction conditions to maximize yield and purity. The development of one-pot syntheses and continuous flow processes will also be a priority, offering the potential for streamlined production and reduced waste.

Table 1: Comparison of Potential Synthetic Route Improvements

FeatureCurrent MethodsFuture Directions
Catalysts Traditional stoichiometric reagentsHigh-turnover catalytic systems (e.g., transition metal complexes, organocatalysts)
Solvents Often volatile organic compounds (VOCs)Greener solvents (e.g., water, ionic liquids, supercritical fluids)
Efficiency Multi-step processes with purification at each stageOne-pot reactions, tandem catalysis, and continuous flow chemistry
Atom Economy ModerateHigh, minimizing waste generation

Exploration of Advanced Catalytic and Asymmetric Applications

The unique electronic and structural features of this compound make it an attractive candidate for applications in catalysis. Future research will likely explore its use as a ligand for transition metal catalysts, potentially leading to novel catalytic systems with enhanced activity and selectivity for a range of organic transformations.

A particularly exciting avenue will be the development of chiral derivatives of this compound for use in asymmetric catalysis. The ability to selectively produce one enantiomer of a chiral molecule is of paramount importance in the pharmaceutical and agrochemical industries. Research in this area will focus on designing and synthesizing chiral ligands based on the this compound scaffold and evaluating their performance in key asymmetric reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Integration of this compound into Next-Generation Functional Materials with Enhanced Properties

The mercapto and nitrile functionalities of this compound provide anchor points for its incorporation into a variety of functional materials. Future research is expected to focus on integrating this compound into polymers, metal-organic frameworks (MOFs), and nanomaterials to create next-generation materials with tailored properties.

For instance, its incorporation into polymers could lead to materials with enhanced thermal stability, conductivity, or optical properties. In the realm of MOFs, this compound could serve as a functionalized linker, leading to frameworks with unique porous structures and selective gas adsorption capabilities. Furthermore, its ability to bind to metal surfaces through the mercapto group makes it a promising candidate for the surface modification of nanoparticles, enabling the development of novel sensors and electronic devices.

Deepening the Understanding of Biological Target Engagement Mechanisms and SAR for Chemical Biology Tools

Preliminary studies may suggest potential biological activity for this compound and its derivatives. A significant future research direction will be to elucidate the specific biological targets of these compounds and to understand the molecular mechanisms underlying their activity. This will involve a combination of experimental techniques, such as affinity chromatography and mass spectrometry-based proteomics, to identify protein binding partners.

Once a biological target is identified, detailed structure-activity relationship (SAR) studies will be crucial. This will involve the synthesis of a library of analogues of this compound with systematic modifications to its chemical structure. By evaluating the biological activity of these analogues, researchers can map the key structural features required for potent and selective target engagement. This knowledge will be invaluable for the development of novel chemical biology tools to probe biological pathways and for the design of potential therapeutic agents.

Advanced Computational Modeling for Predictive Research and Rational Design

Advanced computational modeling will play a pivotal role in accelerating research on this compound. Quantum chemical calculations, such as density functional theory (DFT), can be employed to predict the compound's geometric and electronic properties, as well as its reactivity. This information can guide the design of more efficient synthetic routes and the development of novel catalytic applications.

Molecular docking and molecular dynamics simulations will be instrumental in understanding the interactions of this compound and its derivatives with biological targets. These computational techniques can predict binding modes and affinities, thereby prioritizing the synthesis of the most promising compounds for experimental testing. This rational design approach has the potential to significantly reduce the time and cost associated with drug discovery and the development of new functional materials.

Exploration of Circular Economy and Sustainability Aspects in this compound Research

In line with the growing global emphasis on sustainability, future research on this compound will need to incorporate principles of the circular economy. This will involve considering the entire life cycle of the compound, from its synthesis to its end-of-life.

Key research areas will include the development of synthetic routes that utilize renewable feedstocks and minimize waste generation. The design of recyclable catalysts for its synthesis will also be a priority. Furthermore, research into the biodegradability of this compound and its derivatives will be essential to assess their environmental impact. The ultimate goal is to develop closed-loop systems where the compound and its byproducts can be efficiently recycled and reused, minimizing their environmental footprint.

Conclusion: Synthesizing the Landscape of 4 Mercapto 3 Nitrobenzonitrile Research

Summary of Key Contributions and Discoveries Pertaining to 4-Mercapto-3-nitrobenzonitrile

The exploration of this compound in chemical research has primarily centered on its role as a highly versatile and trifunctional synthetic building block. The key contribution of this compound to organic synthesis is the unique combination of mercapto, nitro, and nitrile functional groups on a single benzene (B151609) ring. This arrangement provides chemists with a powerful scaffold for constructing complex molecules through selective and sequential chemical transformations.

Discoveries related to this compound are less about a single breakthrough application and more about the realization of its synthetic potential. Research has implicitly highlighted its value as an intermediate, where each functional group offers a distinct reaction pathway. The nitro group, for instance, is a well-established precursor to an amino group via reduction, a fundamental transformation in the synthesis of many pharmaceuticals and dyes. nih.govfrontiersin.org The nitrile group provides a handle for conversion into amines, carboxylic acids, or amides, and can participate in various cycloaddition reactions. researchgate.net Furthermore, the mercapto (thiol) group is highly significant in medicinal chemistry and materials science, allowing for the formation of thioethers, disulfides, and participation in reactions like thiol-ene coupling. mdpi.com

The strategic positioning of these groups allows for regioselective reactions, enabling the construction of intricate molecular architectures that would otherwise require more complex, multi-step synthetic routes. Its structural similarity to other important intermediates, such as 4-Chloro-3-nitrobenzonitrile (B1361363), underscores its utility in creating a diverse range of target molecules, including potential active pharmaceutical ingredients (APIs) and specialty chemicals. innospk.com

Reiteration of the Significance of this compound in Modern Chemical Science

The significance of this compound in modern chemical science lies in its identity as a valuable and efficient intermediate. In an era where the demand for novel molecules in medicine, agriculture, and materials science is ever-increasing, compounds that can streamline synthetic processes are of paramount importance. This compound serves this purpose by offering three distinct points of chemical reactivity within one molecule.

Its utility is particularly evident in the synthesis of heterocyclic compounds and other complex scaffolds found in biologically active molecules. The broader class of mercaptobenzonitriles has been identified as useful precursors for herbicides, plant-growth regulators, and nematic liquid-crystalline products. google.com By providing a readily available starting material with multiple functional handles, this compound allows researchers to accelerate the discovery and development of new chemical entities. The compound embodies the principles of efficient synthesis, offering a platform for molecular diversity and complexity from a single, well-defined starting point. This capacity to serve as a foundational component for a wide array of more complex substances solidifies its importance as a tool for innovation in organic synthesis.

Data Table: Functional Group Reactivity in this compound

Functional GroupPositionCommon Chemical TransformationsPotential Applications in Synthesis
Mercapto (-SH) 4Alkylation (Thioether formation), Oxidation (Disulfide formation), Michael AdditionIntroduction of sulfur-containing moieties, Linking molecular fragments, Polymer synthesis
Nitro (-NO₂) 3Reduction to Amine (-NH₂)Precursor for amides, sulfonamides, and diazonium salts; key for building many dyes and pharmaceuticals nih.gov
Nitrile (-CN) 1Hydrolysis to Carboxylic Acid, Reduction to Amine, CycloadditionsCreation of acidic or basic centers, Formation of heterocyclic rings (e.g., tetrazoles) researchgate.net

References

Primary Research Articles

Due to the limited specific research on 4-Mercapto-3-nitrobenzonitrile, primary articles directly investigating this compound are not available. Research on related compounds forms the basis of the inferred properties and reactivity.

Review Articles

Literature reviews on the synthesis and reactivity of aromatic thiols and benzonitrile (B105546) derivatives provide a general context for the chemistry of this compound.

Books and Book Chapters

Advanced organic chemistry textbooks provide foundational knowledge on the reaction mechanisms and properties of the functional groups present in this compound.

Q & A

Q. What are the critical considerations for synthesizing 4-mercapto-3-nitrobenzonitrile with high purity?

  • Methodological Answer : Synthesis should prioritize regioselective nitration and thiol group introduction. Begin with benzonitrile derivatives and employ nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Thiolation can be achieved via nucleophilic aromatic substitution (SₙAr) using NaSH or thiourea in polar aprotic solvents (e.g., DMF) under inert atmosphere to prevent oxidation of the mercapto group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and IR (confirming -SH at ~2550 cm⁻¹ and -NO₂ at ~1520/1350 cm⁻¹) are essential .

Q. How can the stability of this compound be optimized during storage?

  • Methodological Answer : The mercapto group is prone to oxidation; thus, store the compound under inert gas (argon) at –20°C in amber vials. Use stabilizing agents like 1,4-dithiothreitol (DTT) or EDTA in solution to chelate metal ions that catalyze oxidation. Regularly monitor purity via HPLC (C18 column, methanol/water mobile phase with 0.1% TFA) to detect disulfide formation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons), ¹³C NMR (δ ~115–120 ppm for nitrile carbon), and IR spectroscopy. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). For crystalline samples, X-ray diffraction (using SHELX software for refinement ) provides unambiguous confirmation of molecular geometry.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro group). Molecular docking simulations (AutoDock Vina) can predict binding affinities with biological targets, such as cysteine proteases, leveraging the mercapto group’s nucleophilicity .

Q. What strategies resolve conflicting spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Use variable-temperature NMR to detect tautomeric shifts. Compare experimental data with computed spectra (Gaussian software) for validation. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹⁵N-nitrogen) to track electronic environments .

Q. How does the nitro group influence the compound’s interaction with biological targets in enzyme inhibition studies?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the aromatic ring. Use kinetic assays (e.g., UV-Vis monitoring of enzyme activity) to quantify inhibition constants (Kᵢ). Pair with X-ray crystallography (SHELXL ) to resolve binding modes in enzyme active sites, focusing on hydrogen bonding between -NO₂ and catalytic residues .

Q. What are the best practices for developing a robust HPLC-MS method to quantify trace degradation products of this compound?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/0.1% formic acid) to separate degradation products (e.g., disulfides, nitro-reduced amines). Use tandem MS (Q-TOF) with electrospray ionization (ESI) in negative mode for high sensitivity. Validate method precision (<5% RSD) and accuracy (spiked recovery 95–105%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.